Unexpected lateral-lithiation-induced alkylative ring opening of tetrahydrofurans in deep eutectic solvents: synthesis of functionalised primary alcohols†
Chemical Communications Pub Date: 2015-04-28 DOI: 10.1039/C5CC02884A
Abstract
o-Tolyl-substituted tetrahydrofurans undergo highly regioselective ring opening with the concomitant formation of new C–C bonds as the result of a lateral lithiation reaction. This reaction provides a new method for the synthesis of functionalised primary alcohols and can be run directly in protic eutectic mixtures as benign reaction media at 0 °C and under air, competitively with protonolysis.
![Graphical abstract: Unexpected lateral-lithiation-induced alkylative ring opening of tetrahydrofurans in deep eutectic solvents: synthesis of functionalised primary alcohols](http://scimg.chem960.com/usr/1/C5CC02884A.jpg)
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Journal Name:Chemical Communications
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